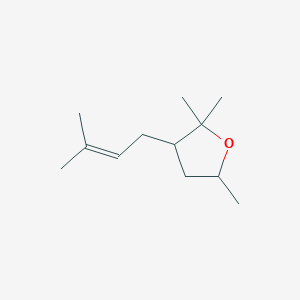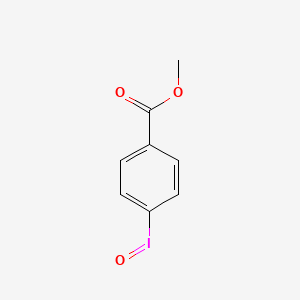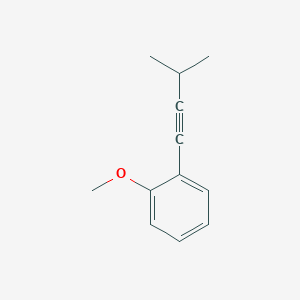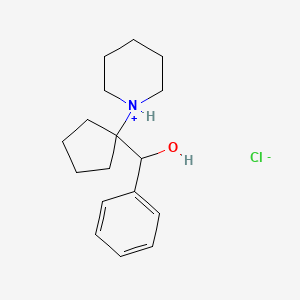
2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid is a chemical compound characterized by the presence of a bromine atom, a nitrofuran ring, and a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid typically involves the bromination of 3-(5-nitrofuran-2-yl)prop-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the furan ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxygenated furan derivatives.
Applications De Recherche Scientifique
2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study various biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . The nitrofuran moiety can generate reactive intermediates that cause oxidative stress and damage to cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Nitrofuran-2-yl)prop-2-enoic acid: Lacks the bromine atom but shares the nitrofuran and prop-2-enoic acid moieties.
2-Bromo-3-(5-nitrothiophen-2-yl)prop-2-enoic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid is unique due to the presence of both a bromine atom and a nitrofuran ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
106344-88-1 |
|---|---|
Formule moléculaire |
C7H4BrNO5 |
Poids moléculaire |
262.01 g/mol |
Nom IUPAC |
2-bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H4BrNO5/c8-5(7(10)11)3-4-1-2-6(14-4)9(12)13/h1-3H,(H,10,11) |
Clé InChI |
XKLGVQIISGMAJW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C=C(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)
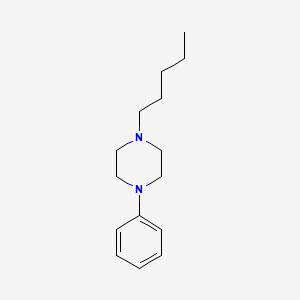


![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
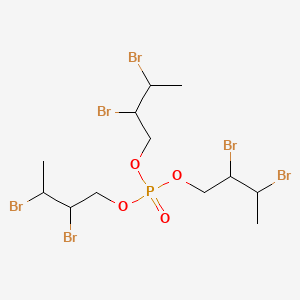
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
